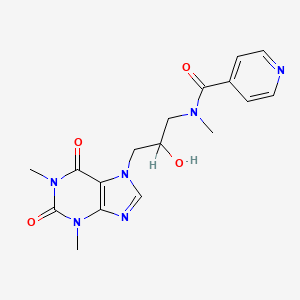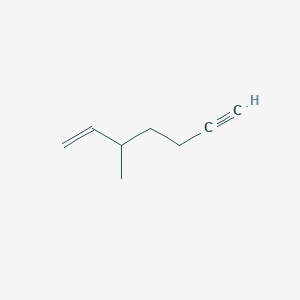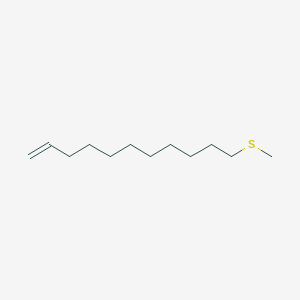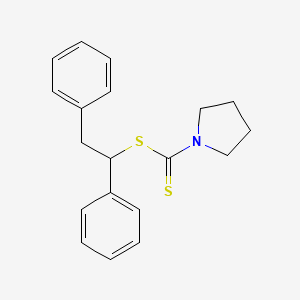![molecular formula C17H34OSn B14476616 {3-[2-(Prop-2-en-1-yl)oxiran-2-yl]propyl}(tripropyl)stannane CAS No. 65286-70-6](/img/structure/B14476616.png)
{3-[2-(Prop-2-en-1-yl)oxiran-2-yl]propyl}(tripropyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[2-(Prop-2-en-1-yl)oxiran-2-yl]propyl}(tripropyl)stannane is a chemical compound characterized by its unique structure, which includes an oxirane ring and a stannane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[2-(Prop-2-en-1-yl)oxiran-2-yl]propyl}(tripropyl)stannane typically involves the reaction of an epoxide with a stannane derivative. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
{3-[2-(Prop-2-en-1-yl)oxiran-2-yl]propyl}(tripropyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler stannane derivatives.
Substitution: The compound can undergo substitution reactions where the stannane group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various stannane derivatives, epoxides, and other organometallic compounds. The specific products depend on the reaction conditions and the reagents used.
Scientific Research Applications
{3-[2-(Prop-2-en-1-yl)oxiran-2-yl]propyl}(tripropyl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organometallic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of {3-[2-(Prop-2-en-1-yl)oxiran-2-yl]propyl}(tripropyl)stannane involves its interaction with molecular targets through its stannane and oxirane groups. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of reactive intermediates that facilitate the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
{3-[2-(Prop-2-en-1-yl)oxiran-2-yl]propyl}(tripropyl)silane: Similar structure but with a silicon atom instead of tin.
{3-[2-(Prop-2-en-1-yl)oxiran-2-yl]propyl}(tripropyl)germane: Similar structure but with a germanium atom instead of tin.
Uniqueness
The uniqueness of {3-[2-(Prop-2-en-1-yl)oxiran-2-yl]propyl}(tripropyl)stannane lies in its stannane group, which imparts specific reactivity and properties that are different from its silicon and germanium analogs. This makes it valuable for specific applications where the properties of tin are advantageous.
Properties
CAS No. |
65286-70-6 |
|---|---|
Molecular Formula |
C17H34OSn |
Molecular Weight |
373.2 g/mol |
IUPAC Name |
3-(2-prop-2-enyloxiran-2-yl)propyl-tripropylstannane |
InChI |
InChI=1S/C8H13O.3C3H7.Sn/c1-3-5-8(6-4-2)7-9-8;3*1-3-2;/h3H,1-2,4-7H2;3*1,3H2,2H3; |
InChI Key |
INYRMBZUCIHLRY-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Sn](CCC)(CCC)CCCC1(CO1)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[(4-Octylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14476536.png)


![Tetrasodium 7-[[4-[[(2,3-dichloro-6-quinoxalinyl)carbonyl]amino]-5-sulphonato-1-naphthyl]azo]naphthalene-1,3,5-trisulphonate](/img/structure/B14476546.png)

![4-[(Methylsulfanyl)methyl]pyridine](/img/structure/B14476574.png)
![2(3H)-Furanone, 3-[(2-methoxyphenyl)methylene]-5-(4-phenoxyphenyl)-](/img/structure/B14476581.png)
![2-Methyl-6-[(propan-2-yl)sulfanyl]hex-5-en-3-ol](/img/structure/B14476582.png)
![5-[(tert-Butoxymethyl)amino]-1-phenylhex-4-en-3-one](/img/structure/B14476593.png)
![Bis[6-(4-anilinophenoxy)hexyl] octanedioate](/img/structure/B14476601.png)

![2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]propanoic acid](/img/structure/B14476613.png)
![2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride](/img/structure/B14476614.png)

